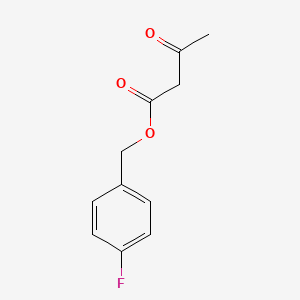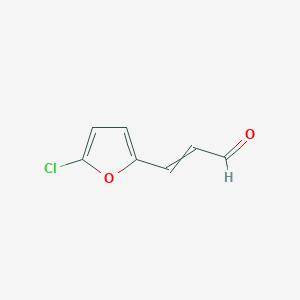
3-(5-chlorofuran-2-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chlorofuran-2-yl)prop-2-enal is an organic compound with the molecular formula C7H5ClO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a chlorine atom at the 5-position of the furan ring. This compound is known for its unique reactivity and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chlorofuran with acrolein under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-(5-chlorofuran-2-yl)prop-2-enal may involve large-scale chlorination processes followed by controlled reactions with aldehydes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-chlorofuran-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-chlorofuran-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(5-chlorofuran-2-yl)prop-2-enal involves its reactivity as an electrophile due to the presence of the aldehyde group. It can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to potential biological effects. The compound may also participate in conjugate addition reactions, where it acts as a Michael acceptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-methyl-2-furyl)prop-2-enal: Similar structure but with a methyl group instead of chlorine.
3-(5-chlorofuran-2-yl)prop-2-enoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
3-(5-chlorofuran-2-yl)prop-2-enal is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
61633-21-4 |
|---|---|
Molekularformel |
C7H5ClO2 |
Molekulargewicht |
156.56 g/mol |
IUPAC-Name |
3-(5-chlorofuran-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5ClO2/c8-7-4-3-6(10-7)2-1-5-9/h1-5H |
InChI-Schlüssel |
WIUWUWFVSQVDCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Cl)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


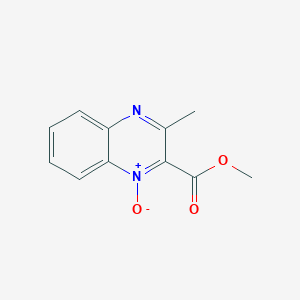
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)
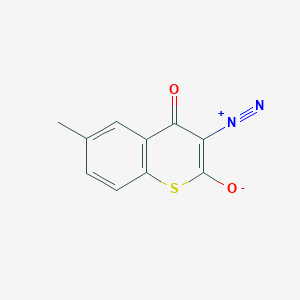

![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
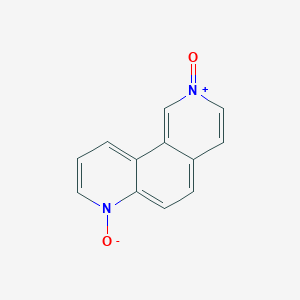
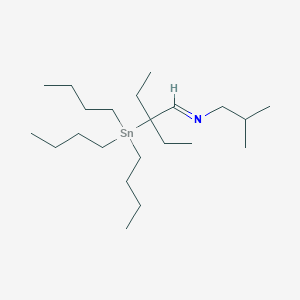
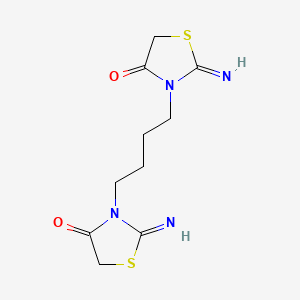
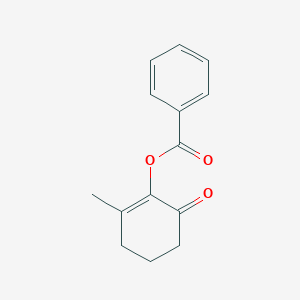
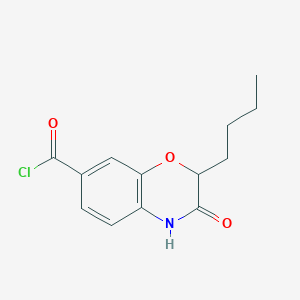
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
